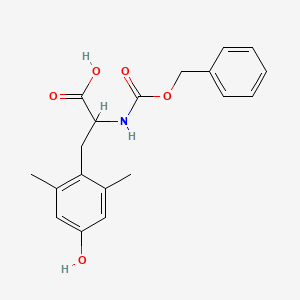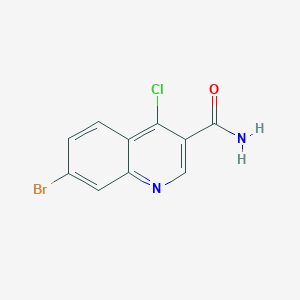![molecular formula C10H12N2O2 B13032286 1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)
1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid involves multiple steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the spirocyclopropane moiety. Common reagents used in these reactions include cyclopropane derivatives, indazole precursors, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
Vergleich Mit ähnlichen Verbindungen
1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid can be compared with other spiro compounds such as:
- 3’-(trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]
- 1’,4’,6’,7’-Tetrahydrospiro[1,3-dioxolane-2,5’-indazole] These compounds share structural similarities but differ in their functional groups and specific applications. The unique spirocyclopropane moiety in 1’,4’,6’,7’-Tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylic acid distinguishes it from other spiro compounds, potentially leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopropane]-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)8-6-5-10(3-4-10)2-1-7(6)11-12-8/h1-5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
HFVMGLVKCAFVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)CC3=C1NN=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)

![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)

![3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B13032239.png)



![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)

![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)

![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
